molecular formula C11H13N3O B13321890 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol

1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol

Cat. No.: B13321890
M. Wt: 203.24 g/mol
InChI Key: RRVPROWGWVKQJT-UHFFFAOYSA-N
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Description

1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol is a heterocyclic compound that features a pyrazole ring substituted with an isopropyl group and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-pyridinecarboxaldehyde with isopropylhydrazine in the presence of a base, followed by cyclization to form the pyrazole ring. The reaction conditions often include solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole or pyridine rings are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine
  • 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde

Uniqueness: 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol is unique due to the presence of both the isopropyl and pyridinyl groups on the pyrazole ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research and industrial applications .

Biological Activity

1-Isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of both a pyrazole and a pyridine ring, which contribute to its biological properties. Its molecular formula is C11H14N4C_{11}H_{14}N_4 with a molecular weight of 202.26 g/mol. The predicted boiling point is approximately 394 °C, and it exhibits a density of 1.20 g/cm³ .

Research indicates that compounds similar to this compound may exert their effects through the inhibition of specific enzymes and pathways involved in disease processes:

  • Collagen Inhibition : Similar pyrazole derivatives have shown efficacy in inhibiting collagen expression, which is crucial in fibrotic diseases.
  • Enzyme Inhibition : The compound may act as an enzyme inhibitor, interacting with biological macromolecules to exert therapeutic effects .

Anticancer Activity

Several studies have highlighted the anticancer potential of pyrazole derivatives:

  • Cell Proliferation Inhibition : Compounds with similar structures have demonstrated significant inhibition of cellular proliferation in various cancer cell lines, including HeLa and HCT116, with IC50 values indicating potent activity .
Compound Cell Line IC50 (µM)
Compound AHeLa0.36
Compound BHCT1161.8

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties:

  • Cytokine Modulation : Research has shown that related pyrazole compounds can modulate cytokine production, which is essential in inflammatory responses .

Antiparasitic Activity

Recent studies have evaluated the antiparasitic activity of similar compounds:

  • Efficacy Against Parasites : Derivatives have been tested against parasites with resistance-associated mutations, showing promising results in inhibiting parasite growth .

Case Studies

A notable case study examined the structure-activity relationship (SAR) of various pyrazole derivatives, including this compound. The study focused on modifications that enhanced metabolic stability and aqueous solubility while maintaining biological activity:

  • Modification Outcomes : Introducing polar groups improved solubility but required balancing lipophilicity to retain activity against parasites. For instance, a derivative with an N-methyl substitution exhibited enhanced potency (EC50 = 0.064 µM) compared to its unsubstituted counterparts .

Properties

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

2-propan-2-yl-5-pyridin-3-yl-1H-pyrazol-3-one

InChI

InChI=1S/C11H13N3O/c1-8(2)14-11(15)6-10(13-14)9-4-3-5-12-7-9/h3-8,13H,1-2H3

InChI Key

RRVPROWGWVKQJT-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=O)C=C(N1)C2=CN=CC=C2

Origin of Product

United States

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